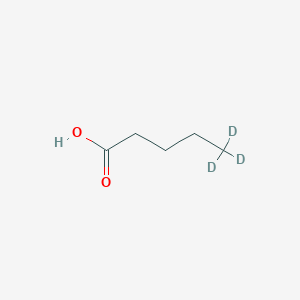
(2S,3S)-Ácido 2-Cloro-3-metilvalérico
Descripción general
Descripción
“(2S,3S)-2-Chloro-3-methylvaleric Acid” is a type of organic compound known as an alpha-amino acid . The “2S,3S” notation indicates that it has two chiral centers at the 2nd and 3rd carbon atoms in the molecule, both of which are in the S (sinister, or left) configuration .
Synthesis Analysis
While specific synthesis methods for “(2S,3S)-2-Chloro-3-methylvaleric Acid” are not available, similar compounds are often synthesized through methods such as esterification and cross-metathesis .Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-Chloro-3-methylvaleric Acid” would likely include a carboxylic acid group (-COOH) and an amino group (-NH2), given its classification as an alpha-amino acid . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
(2S,3S)-Ácido 2-Cloro-3-metilvalérico: es un compuesto quiral que puede utilizarse en la síntesis de diversos productos farmacéuticos. Su estereoquímica es crucial para la actividad de los fármacos, ya que la orientación 3D de sus moléculas puede afectar significativamente la forma en que interactúan con los objetivos biológicos. Este compuesto podría estar involucrado en el desarrollo de nuevos medicamentos con propiedades antiinflamatorias, analgésicas y antioxidantes .
Síntesis Orgánica
En química orgánica, This compound sirve como un bloque de construcción para moléculas complejas. Se puede utilizar para introducir quiralidad en las rutas sintéticas, lo cual es esencial para crear enantiómeros específicos de una sustancia. Esto es particularmente importante en la síntesis de fármacos enantioméricamente puros, donde la eficacia y la seguridad de un fármaco pueden depender de su quiralidad .
Propiedades
IUPAC Name |
(2S,3S)-2-chloro-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYSXXQDOZTXAE-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453336 | |
| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32653-34-2 | |
| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (2S,3S)-2-Chloro-3-methylpentanoic acid used in liquid crystal synthesis?
A1: (2S,3S)-2-Chloro-3-methylpentanoic acid acts as a chiral building block in the synthesis of liquid crystal dopants and polymers. [, ] In the research presented, it specifically reacts with a methylthiopyrimidine compound to form the chiral ester 4-[2-(7S-methylnonanyl)oxy-5-pyrimidinyl]phenyl(2S,3S)-2-chloro-3-methylpentanoate. This reaction proceeds via the formation of a diazonium salt intermediate. [] This chiral ester serves as a dopant, influencing the properties of the liquid crystal mixture. Similarly, this acid is incorporated as a chiral center within the side chains of ferroelectric liquid crystalline polymers. []
Q2: How does the structure of (2S,3S)-2-Chloro-3-methylpentanoic acid contribute to the properties of the final liquid crystal materials?
A2: The (2S,3S) configuration of the chlorine and methyl groups on the pentanoic acid backbone introduces chirality into the molecule. [, ] This chirality is essential for inducing and controlling the helical arrangement of molecules within the liquid crystal phase, influencing properties such as the selective reflection of light and ferroelectricity. [] The research observed a shift in the wavelength of selectively reflected light based on temperature changes in the chiral smectic C (SmC*) phase. [] This highlights the important role of (2S,3S)-2-Chloro-3-methylpentanoic acid's stereochemistry in dictating liquid crystal behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)



![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)






